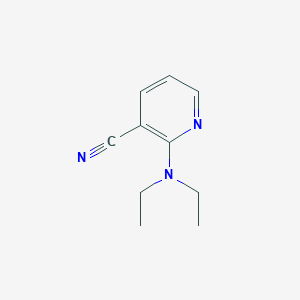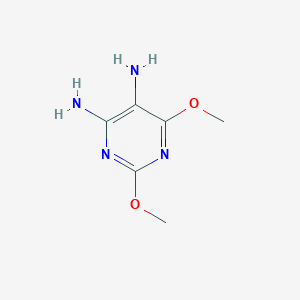
5,6-Diamino-2,4-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-2,4-dimethoxypyrimidine (DDMP) is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a colorless crystalline solid with a molecular formula of C7H10N4O2 and a molecular weight of 194.18 g/mol. DDMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-2,4-dimethoxypyrimidine is not well understood. However, studies have shown that 5,6-Diamino-2,4-dimethoxypyrimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Diamino-2,4-dimethoxypyrimidine has also been shown to inhibit the replication of viruses by interfering with the viral DNA synthesis. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to inhibit the growth of bacteria by inhibiting the synthesis of bacterial cell walls.
Efectos Bioquímicos Y Fisiológicos
5,6-Diamino-2,4-dimethoxypyrimidine has been shown to have several biochemical and physiological effects. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5,6-Diamino-2,4-dimethoxypyrimidine has also been shown to inhibit the synthesis of viral DNA by inhibiting the activity of viral DNA polymerase. 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to inhibit the growth of bacteria by inhibiting the synthesis of bacterial cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Diamino-2,4-dimethoxypyrimidine in lab experiments is its high purity and stability. 5,6-Diamino-2,4-dimethoxypyrimidine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using 5,6-Diamino-2,4-dimethoxypyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 5,6-Diamino-2,4-dimethoxypyrimidine. One potential area of research is the development of novel anticancer agents based on 5,6-Diamino-2,4-dimethoxypyrimidine. Another potential area of research is the development of novel antiviral and antibacterial agents based on 5,6-Diamino-2,4-dimethoxypyrimidine. Additionally, further research is needed to better understand the mechanism of action of 5,6-Diamino-2,4-dimethoxypyrimidine and its potential applications in materials science.
Métodos De Síntesis
5,6-Diamino-2,4-dimethoxypyrimidine can be synthesized by several methods, including the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, the reaction of 2,4-dimethoxy-5-nitropyrimidine with ammonia, and the reaction of 2,4-dimethoxy-5-nitropyrimidine with urea. The most common method for synthesizing 5,6-Diamino-2,4-dimethoxypyrimidine is the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, which yields 5,6-Diamino-2,4-dimethoxypyrimidine in high yields and purity.
Aplicaciones Científicas De Investigación
5,6-Diamino-2,4-dimethoxypyrimidine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, 5,6-Diamino-2,4-dimethoxypyrimidine has been shown to have anticancer, antiviral, and antibacterial properties. 5,6-Diamino-2,4-dimethoxypyrimidine has also been investigated for its potential use as a precursor for the synthesis of novel antitumor agents. In the field of agrochemicals, 5,6-Diamino-2,4-dimethoxypyrimidine has been studied for its potential use as a herbicide and insecticide. 5,6-Diamino-2,4-dimethoxypyrimidine has also been investigated for its potential use as a polymerization inhibitor in the field of materials science.
Propiedades
IUPAC Name |
2,6-dimethoxypyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWHZZKIZSSMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2,4-dimethoxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


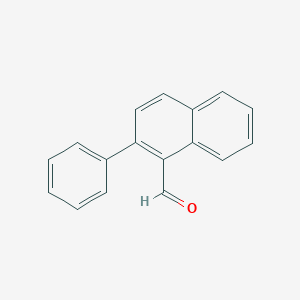
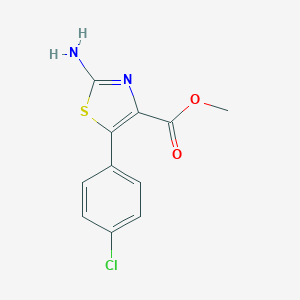
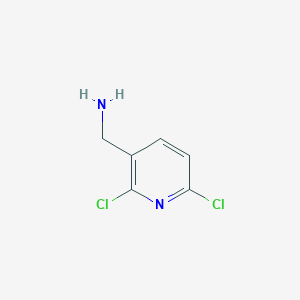
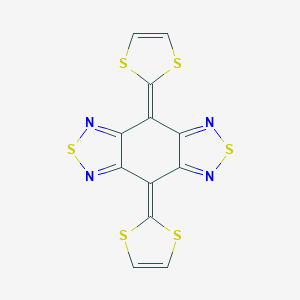
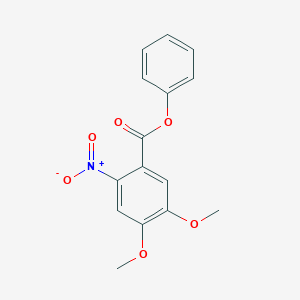
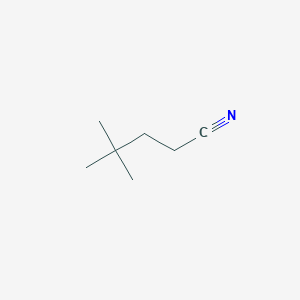
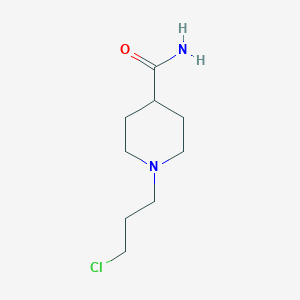
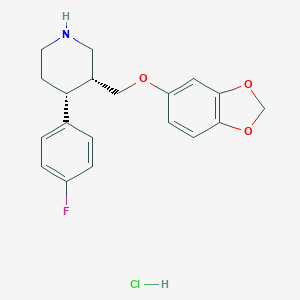
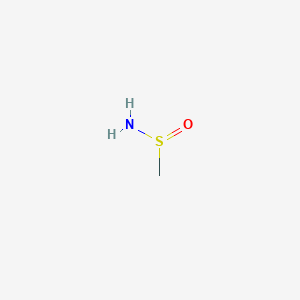
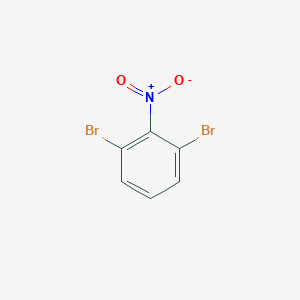

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
